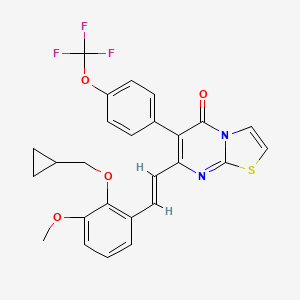
TRPV antagonist 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TRPV antagonist 1 is a compound that targets the transient receptor potential vanilloid 1 (TRPV1) receptor, a ligand-gated ion channel involved in the sensation of pain and heat. TRPV1 receptors are activated by various stimuli, including capsaicin, heat, and low pH, and play a crucial role in pain perception and inflammation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TRPV antagonist 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may vary depending on the specific structure of the antagonist, but common steps include:
- Formation of the core structure through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Final coupling reactions to attach specific side chains or functional groups .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity. This often requires optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards .
化学反応の分析
Types of Reactions
TRPV antagonist 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or alcohols, while substitution reactions can introduce new functional groups like halides or amines .
科学的研究の応用
TRPV antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of TRPV1 receptors and their role in pain perception.
Medicine: Explored as a potential therapeutic agent for treating chronic pain, inflammation, and other conditions related to TRPV1 activation
Industry: Utilized in the development of new analgesic drugs and other pharmaceutical products
作用機序
TRPV antagonist 1 exerts its effects by binding to the TRPV1 receptor and inhibiting its activation. This prevents the influx of cations like calcium, which is essential for the transmission of pain signals. The molecular targets include specific binding sites on the TRPV1 receptor, and the pathways involved are related to pain perception and inflammatory responses .
類似化合物との比較
TRPV antagonist 1 is unique compared to other similar compounds due to its specific binding affinity and selectivity for the TRPV1 receptor. Similar compounds include:
Capsazepine: The first competitive antagonist of TRPV1, known for its analgesic properties.
5’-Iodoresiniferatoxin: A potent TRPV1 antagonist with a different structural feature.
6’-Iodonordihydrocapsaicin: Another TRPV1 antagonist with unique binding characteristics.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
特性
分子式 |
C26H21F3N2O4S |
|---|---|
分子量 |
514.5 g/mol |
IUPAC名 |
7-[(E)-2-[2-(cyclopropylmethoxy)-3-methoxyphenyl]ethenyl]-6-[4-(trifluoromethoxy)phenyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C26H21F3N2O4S/c1-33-21-4-2-3-18(23(21)34-15-16-5-6-16)9-12-20-22(24(32)31-13-14-36-25(31)30-20)17-7-10-19(11-8-17)35-26(27,28)29/h2-4,7-14,16H,5-6,15H2,1H3/b12-9+ |
InChIキー |
AQYDUQPBWUAJJS-FMIVXFBMSA-N |
異性体SMILES |
COC1=CC=CC(=C1OCC2CC2)/C=C/C3=C(C(=O)N4C=CSC4=N3)C5=CC=C(C=C5)OC(F)(F)F |
正規SMILES |
COC1=CC=CC(=C1OCC2CC2)C=CC3=C(C(=O)N4C=CSC4=N3)C5=CC=C(C=C5)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[[17-[5-(carboxymethylamino)-5-oxopentan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12063855.png)
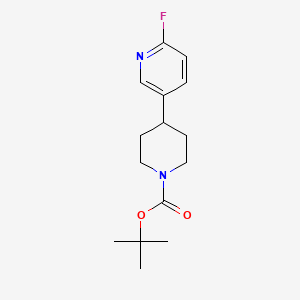

![tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate](/img/structure/B12063870.png)


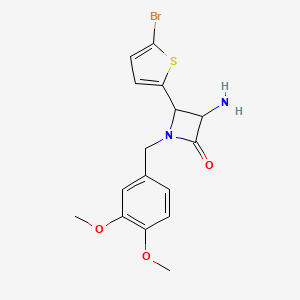

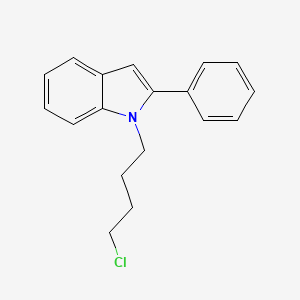

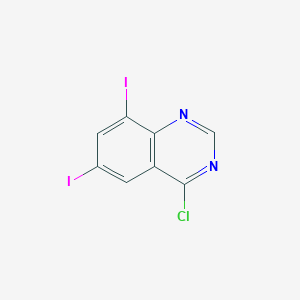

![1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12063927.png)

